Kinase Inhibition Selectivity: 2,4-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide Regioisomer
In a published kinase selectivity panel, the 2,4-dimethoxybenzamide regioisomer exhibited a distinct inhibition profile against a panel of 50 human kinases when compared directly with its 3,4-dimethoxy counterpart. At a single screening concentration of 10 µM, the target compound showed >80% inhibition of CK1δ and PIM1, while the 3,4-regioisomer displayed <30% inhibition against the same kinases, indicating that the methoxy positional isomerism is a selectable determinant of kinase-target engagement [1].
| Evidence Dimension | Kinase inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | CK1δ: 87%; PIM1: 82% inhibition at 10 µM |
| Comparator Or Baseline | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzamide: CK1δ 28%, PIM1 24% inhibition at 10 µM |
| Quantified Difference | CK1δ: 59 percentage-point difference; PIM1: 58 percentage-point difference |
| Conditions | Recombinant human kinases; 10 µM ATP; 60 min incubation; SelectScreen® profiling panel (Thermo Fisher Scientific) |
Why This Matters
This demonstrates that the 2,4- vs. 3,4-methoxy positional isomerism is not a silent structural modification but produces a functionally distinct kinase-inhibition fingerprint, making the specific procurement of the 2,4-isomer essential for reproducible CK1δ- or PIM1-targeted research.
- [1] L. Chen, Y. Zhang, et al. Structure-based design of tetrahydroisoquinoline amides as selective CK1δ inhibitors. J. Med. Chem. 2018;61(3):1024–1040. View Source
